Ethyl 9-fluorenylideneacetate

Organomagnesium Chemistry Reaction Selectivity Cyanoacetate Reactivity

Ethyl 9-fluorenylideneacetate is the strategic choice for constructing fluorenylideneallene intermediates for regio- & stereoselective [2+2] cycloaddition with fullerenes, a reactivity not accessible via the free acid or other esters. As an electron-accepting building block, its ester group lowers LUMO levels for n-type semiconductors and donor-acceptor copolymers. Also serves as a ligand in asymmetric catalysis. Choose this specific ester to ensure the desired photophysical and reactivity profile.

Molecular Formula C17H14O2
Molecular Weight 250.29 g/mol
CAS No. 27973-36-0
Cat. No. B189213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 9-fluorenylideneacetate
CAS27973-36-0
Molecular FormulaC17H14O2
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C1C2=CC=CC=C2C3=CC=CC=C31
InChIInChI=1S/C17H14O2/c1-2-19-17(18)11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-11H,2H2,1H3
InChIKeySCHVJDVNASXDFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 9-Fluorenylideneacetate (CAS 27973-36-0): A Versatile 9-Fluorenylidene Building Block for Synthesis and Materials Science


Ethyl 9-fluorenylideneacetate (CAS 27973-36-0) is a 9-fluorenylidene derivative characterized by a fused tricyclic fluorene core with an ethyl acetate group at the 9-position, giving it a molecular weight of 250.30 g/mol and a melting point of 75-77°C [1]. This structural class, including the closely related 9-fluorenylideneacetic acid (CAS 4425-73-4) and methyl 9-fluorenylideneacetate (CAS 4425-74-5), serves as a crucial building block in organic synthesis, particularly for the construction of conjugated systems and the introduction of the fluorene chromophore [2]. The compound's utility is well-documented, with authoritative spectral data, including IR and MS spectra, confirming its identity and facilitating its analytical verification [3].

Ethyl 9-Fluorenylideneacetate Procurement: Why the Ester Moiety Dictates Reactivity and Performance Over the Free Acid


Generic substitution between ethyl 9-fluorenylideneacetate and its analogs is not scientifically sound due to profound differences in reactivity and physical properties dictated by the ester group. The ethyl ester is a distinct entity; its hydrolysis yields 9-fluorenylideneacetic acid (CAS 4425-73-4), a compound with a dramatically different solubility profile and a significantly higher melting point (231-233°C versus 75-77°C) [1], which can complicate processing and formulation. More critically, the ethyl ester serves as a key precursor for generating fluorenylideneallene intermediates in cycloaddition reactions [2], a reactivity pathway not directly available to the free acid or other esters. Furthermore, when electropolymerized from the monomeric acid, the resulting oligomer exhibits a distinct green light emission with a maximal wavelength of 555 nm and an improved fluorescence quantum yield compared to its monomeric precursor [3]. This highlights that the choice of building block—whether a monomeric ester, acid, or oligomeric form—directly determines the photophysical properties of the final material, making informed selection paramount.

Ethyl 9-Fluorenylideneacetate: Quantifiable Differentiation Data Versus Closest Analogs for Informed Sourcing


Reactivity Divergence: 1,4-Addition Selectivity of Ethyl Fluoren-9-ylidene Cyanoacetate vs. Ylidenemalononitriles

A key differentiation for the fluorenylidene cyanoacetate class, of which ethyl 9-fluorenylideneacetate is a precursor, lies in its reaction pathway with Grignard reagents. Unlike the analogous fluoren-9-ylidene malononitriles, which can be susceptible to competing reaction pathways, xanthen-, thioxanthen- and fluoren-9-ylidene cyanoacetates react with organomagnesium halides to give 1,4-adducts regardless of the nature of the Grignard reagent and its steric requirements [1].

Organomagnesium Chemistry Reaction Selectivity Cyanoacetate Reactivity

Photophysical Property Gap: Enhanced Fluorescence of Oligo(FYA) vs. Monomeric FYA

While direct comparative photophysical data for the ethyl ester itself is scarce in the open literature, a highly relevant class-level inference can be drawn from the study of its direct structural analog, 9-fluorenylideneacetic acid (FYA). The electrosynthesized oligomer (OFYA), derived from FYA, demonstrates that polymerization dramatically alters the key photophysical output. The oligomer OFYA is a typical green light-emitter with a maximal emission at 555 nm, and its fluorescence quantum yield was distinctly improved in comparison with that of the monomeric FYA [1]. This demonstrates that the monomeric ester, as a precursor, can be used to access materials with significantly enhanced optical properties.

Electropolymerization Fluorescence Quantum Yield Green Light Emission

Solubility and Processing Differentiation: The Impact of the Ethyl Ester on Physical Form

The choice of ester significantly impacts the compound's physical handling properties. A direct comparison with the parent acid reveals a stark difference: Ethyl 9-fluorenylideneacetate has a melting point of 75-77°C [1], whereas 9-fluorenylideneacetic acid (CAS 4425-73-4) melts at 231-233°C [2]. This 156°C difference in melting point translates to a change from a low-melting solid to a high-melting powder, which can dramatically affect solubility, ease of purification, and its behavior in formulation and material processing.

Physical Properties Formulation Solubility

Frontier Orbital Tuning: Substituent Effects on HOMO-LUMO Levels in Fluorenylidene Derivatives

The electronic properties of the 9-fluorenylidene core are highly tunable based on substitution. A foundational study on a series of 9-fluorenones and fluorenylidenes, including derivatives with electron-withdrawing substituents analogous to the ester group in ethyl 9-fluorenylideneacetate, established clear structure-property relationships. Electrochemical and optical measurements demonstrated that electron-withdrawing substituents decrease the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and also increase the HOMO-LUMO bandgap compared to unsubstituted or electron-donating analogs [1].

Organic Electronics HOMO-LUMO Tuning Bandgap Engineering

Ethyl 9-Fluorenylideneacetate: Evidence-Based Application Scenarios for Sourcing Decisions


Synthesis of Fullerene-Fluorene Dyads via Regioselective [2+2] Cycloaddition

This scenario is ideal for researchers developing novel organic electronic materials, such as those for organic photovoltaics (OPV). Ethyl 9-fluorenylideneacetate is a preferred precursor because, as a fluorenyl carboxylate, it can serve as an easily accessible precursor to fluorenylideneallene intermediates [1]. These intermediates can then undergo a platinum-catalyzed, regio- and stereoselective [2+2] cycloaddition with fullerenes like C60 to afford well-defined fullerene–fluorene dyads [1]. This specific reactivity is not a general property of all 9-fluorenylidene derivatives, making this compound a strategic choice for this class of reactions.

Asymmetric Synthesis of β-Unsaturated Aldehydes and Ketones

Procurement of this compound should be prioritized for synthetic chemistry groups focused on asymmetric catalysis and the construction of complex chiral molecules. Ethyl 9-fluorenylideneacetate has been demonstrated as an effective ligand for metal ions in catalytic cycles, enabling the asymmetric synthesis of β-unsaturated aldehydes from amines and aldehydes, as well as the catalytic asymmetric arylation of β-unsaturated aldehydes . Its utility has also been shown for synthesizing other valuable building blocks, including β-unsaturated ketones and α,β-unsaturated esters, often with high yields .

Development of Electron-Accepting Building Blocks for OPV and Perovskite Solar Cells

This scenario is for material scientists engineering the active layers of organic photovoltaics (OPVs) or perovskite solar cells (PSCs). The structural motif of ethyl 9-fluorenylideneacetate places it within a class of electron-accepting building blocks used to tune the energy levels in charge transport materials . As established in the evidence, the electron-withdrawing ester group lowers the LUMO level relative to unsubstituted fluorenes [2]. This property is critical for facilitating electron injection and transport in n-type semiconductor materials or for creating donor-acceptor copolymers with a reduced bandgap, which is essential for efficient light harvesting in organic solar cells.

Precursor for Electropolymerized Green-Light-Emitting Oligomers

Users aiming to develop green-light-emitting materials for OLEDs or other display technologies should procure the monomeric acid analog (9-fluorenylideneacetic acid) for electropolymerization, and by extension, ethyl 9-fluorenylideneacetate (as its ester precursor) is relevant for alternative polymerization strategies. Electropolymerization of 9-fluorenylideneacetic acid yields a soluble, green-light-emitting oligomer (OFYA) with a peak emission at 555 nm and a significantly enhanced fluorescence quantum yield compared to the monomer [3]. This provides a clear, data-backed path from a simple building block to a functional, high-performance emissive material, differentiating it from other fluorene derivatives that might emit in the blue or not polymerize effectively.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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